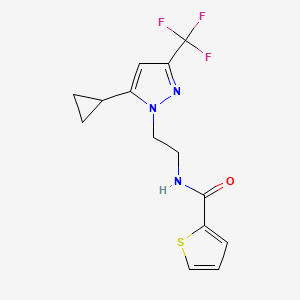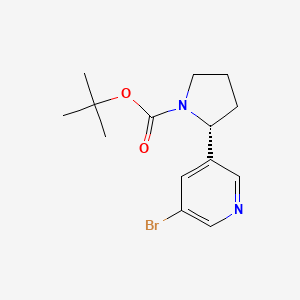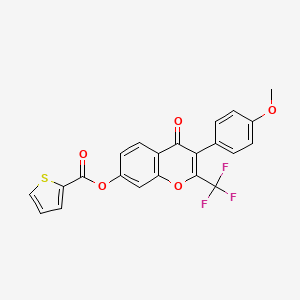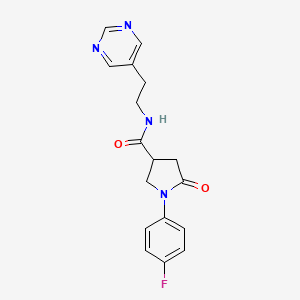![molecular formula C18H10F2N2OS B2553575 N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide CAS No. 476277-44-8](/img/structure/B2553575.png)
N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide" is a derivative of benzothiazole, which is a heterocyclic compound with multiple applications in medicinal chemistry due to its biological activities. Benzothiazole derivatives have been extensively studied for their potential use in various therapeutic areas, including anticancer, antimicrobial, and anticonvulsant treatments.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves the reaction of benzoyl isothiocyanate with amines. For example, the synthesis of N-(benzo[d]thiazol-2-ylcarbamothioyl)benzamide (H2L2) was achieved by reacting benzoyl isothiocyanate with 2-aminobenzothiazole in benzene . Another approach for synthesizing benzothiazole amides, such as 2-(1H-benzo[d]thiazole-2-yl)-N-arylbenzamides, involves a one-pot three-component synthesis using diethyl phthalate, anilines, and 2-amino-benzenethiol in a glycerol medium, with phosphoric acid as a catalyst .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can vary depending on the substituents attached to the benzamide ring. For instance, different N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides have been synthesized, showing similar molecular conformations but different modes of supramolecular aggregation . The presence of different substituents can lead to variations in molecular properties such as disorder in the crystal structure and different hydrogen bonding patterns.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions. For example, the ligand H2L2 undergoes tranamidation in the presence of PdCl2, leading to the formation of new compounds . The reactivity of these compounds can be influenced by the presence of metal complexes, as seen in the synthesis of Fe(III), Co(II), and Cr(III) complexes of H2L2, which exhibit different biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are influenced by their molecular structure and the nature of their substituents. These properties can be characterized using various spectroscopic techniques and thermal analysis . The biological activities of these compounds, such as their antioxidant, anticancer, and antimicrobial properties, are also important aspects of their chemical properties . Additionally, the cytotoxic potential of N-arylbenzamides against various cancer cells has been evaluated using assays like the MTT assay, and molecular docking studies have been employed to understand their binding mechanisms .
Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
Benzothiazole derivatives are pivotal in chemical synthesis, particularly in metal-catalyzed C-H bond functionalization reactions. Their structural motif, characterized by an N,N-bidentate directing group, is suitable for facilitating such transformations, showcasing their importance in developing sophisticated chemical compounds (Al Mamari, Al Awaimri, & Al Lawati, 2019).
Antitumor Activities
Benzothiazole derivatives have demonstrated significant antitumor properties, with some compounds exhibiting selective growth inhibitory effects against human cancer cell lines. The mechanism behind this selective profile of anticancer activity may involve differential uptake and metabolism by cancer cells, indicating the potential for benzothiazoles in cancer therapy (Kashiyama et al., 1999).
Catalytic Applications
In the realm of catalysis, benzothiazole derivatives have been used to create efficient catalysts for Mizoroki-Heck coupling reactions. These compounds offer a convenient and stable precursor for generating active catalysts under solventless conditions, highlighting their versatility and utility in organic synthesis (Yen et al., 2006).
Antimicrobial and Anticonvulsant Properties
The antimicrobial and anticonvulsant effects of benzothiazole derivatives have been extensively studied, with certain compounds displaying potent activity against various bacterial and fungal strains. Additionally, some benzothiazole amides have shown promising results as anticonvulsants, indicating their potential in addressing neurological disorders (Hassan, Khan, & Amir, 2012).
Pharmaceutical Development
The therapeutic potential of benzothiazoles extends beyond their antimicrobial and antitumor activities. These compounds have been the subject of numerous patents for their diverse biological activities, including analgesic, anti-inflammatory, and antidiabetic effects. The simplicity of the benzothiazole structure coupled with its high biological activity makes it a valuable scaffold in drug discovery and development (Kamal, Hussaini Syed, & Mohammed, 2015).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-2,6-difluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F2N2OS/c19-12-6-3-7-13(20)15(12)17(23)22-18-21-16-11-5-2-1-4-10(11)8-9-14(16)24-18/h1-9H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNIFVYXFUWQKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-((2-(5-(4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/no-structure.png)
![(1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutyl)methanamine](/img/structure/B2553498.png)

![3-phenyl-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)propanamide](/img/structure/B2553503.png)
![Methyl 6-(4-fluorophenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylate](/img/structure/B2553504.png)



![9-(4-chlorophenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2553512.png)
![1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2553514.png)
![4-(4-{Imidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)-5-methylpyrimidine](/img/structure/B2553515.png)